molecular formula C9H15NO2 B2564035 N-(2-Methyloxan-4-yl)prop-2-enamide CAS No. 1693681-92-3

N-(2-Methyloxan-4-yl)prop-2-enamide

Cat. No.: B2564035
CAS No.: 1693681-92-3
M. Wt: 169.224
InChI Key: MGLLTWCEAQXSTH-UHFFFAOYSA-N
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Description

N-(2-Methyloxan-4-yl)prop-2-enamide is a chemical compound that features an acrylamide functional group linked to a 2-methyltetrahydro-2H-pyran (2-methyloxan-4-yl) moiety. This structure combines a polymerizable unit with a saturated oxygen-containing heterocycle, suggesting potential utility in various research fields. Compounds with similar structural features, such as an acrylamide group, are frequently employed in the design and synthesis of functional polymers . The presence of the oxane (tetrahydropyran) ring is a motif found in molecules investigated for their biological activity, including as modulators of biological targets like the CB2 receptor . Researchers can utilize this acrylamide as a building block or monomer in polymer science. The vinyl group is susceptible to free-radical polymerization, allowing this compound to be copolymerized with other monomers like divinylbenzene to create cross-linked polymeric networks . Such specialized polymers are of interest in the development of molecularly imprinted polymers (MIPs), which are synthetic materials designed to recognize specific target molecules. In this context, the hydrolysis of the amide linkage after polymerization can create tailored binding cavities, a technique that has been used to create sorbents with high affinity for biomolecules like tyramine and L-norepinephrine . The 2-methyloxane group may contribute to the lipophilicity and stereoelectronic properties of the resulting polymer, potentially influencing the selectivity and binding efficiency of the MIP. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-methyloxan-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-9(11)10-8-4-5-12-7(2)6-8/h3,7-8H,1,4-6H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLLTWCEAQXSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyloxan-4-yl)prop-2-enamide typically involves the reaction of 2-methyloxan-4-ylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyloxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxane ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-Methyloxan-4-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(2-Methyloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Arylethyl)-2-methylprop-2-enamides

These compounds, synthesized via reactions between N-(2-arylethyl)amines and acryloyl chloride (), share the 2-methylprop-2-enamide backbone but replace the methyloxane group with aromatic substituents (e.g., methoxy or halogens on the benzene ring). Key differences include:

  • Applications : The arylethyl derivatives are designed as reagents for molecularly imprinted polymers (MIPs), leveraging their aromatic groups for template recognition. In contrast, the methyloxane moiety in the target compound may confer distinct solubility or stereoelectronic properties for pharmaceutical or catalytic applications .

Anti-inflammatory Acrylamide Derivatives from Lycium yunnanense

identifies natural acrylamides such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (compound 10) with IC₅₀ values < 17.21 μM against inflammation. Key comparisons:

  • Substituent Effects: The natural derivatives often feature hydroxylated or methoxylated phenyl groups, enhancing hydrogen-bonding interactions.
  • Bioactivity : While the natural compounds exhibit significant anti-inflammatory activity, the pharmacological profile of N-(2-Methyloxan-4-yl)prop-2-enamide remains unexplored in the provided literature .

Osimertinib (Pharmaceutical Acrylamide)

Osimertinib (), an EGFR inhibitor, shares the prop-2-enamide core but incorporates a complex aromatic and heterocyclic substituent system. Differences include:

  • Molecular Weight : Osimertinib (molecular mass 595.71 g/mol as mesylate) is significantly larger than this compound (estimated ~183 g/mol based on structure).

N-Methylolacrylamide (Industrial Acrylamide)

N-Methylolacrylamide (), an industrial crosslinking agent, differs in its hydroxymethyl substituent. Critical contrasts:

  • Reactivity : The hydroxymethyl group in N-Methylolacrylamide facilitates crosslinking in polymers, while the methyloxane group may impart rigidity or chirality .

Data Table: Structural and Functional Comparison

Compound Molecular Formula (Estimated) Key Substituent Molecular Weight (g/mol) Key Applications Bioactivity (IC₅₀ or Equivalent)
This compound C₉H₁₅NO₂ 2-Methyloxan-4-yl ~183 Underexplored Not reported
N-(2-Arylethyl)-2-methylprop-2-enamide C₁₂H₁₅NO (example) Aryl (e.g., methoxy) ~193–220 Polymer synthesis Not applicable
Compound 10 () C₁₈H₁₉NO₄ Dihydroxyphenyl, methoxy 313.35 Anti-inflammatory <17.21 μM
Osimertinib C₂₈H₃₃N₇O₂•CH₄O₃S Complex heterocycles 595.71 Oncology (EGFR inhibitor) Clinically validated
N-Methylolacrylamide C₄H₇NO₂ Hydroxymethyl 101.10 Industrial crosslinker Carcinogenic

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methyloxan-4-yl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a two-step process:

Amide bond formation : React 2-methyloxan-4-amine with acryloyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 0–25°C for 2–4 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

  • Optimization : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 7:3). Adjust stoichiometry (1.2:1 acryloyl chloride:amine) and solvent choice (DMF vs. THF) to minimize side products.

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Analytical techniques :

  • ¹H/¹³C NMR : Confirm the presence of the oxane ring (δ 3.4–4.1 ppm for oxane protons) and acrylamide carbonyl (δ 165–170 ppm) .
  • Mass spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 184.1 (calculated for C₉H₁₅NO₂).
  • X-ray crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities (e.g., oxane chair conformation) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Key applications :

  • Enzyme inhibition studies : Screen against serine hydrolases or kinases using fluorometric assays (e.g., TAMRA-FP probes) .
  • Polymer-based drug delivery : Incorporate into pH-responsive hydrogels via radical polymerization (AIBN initiator, 60°C) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Approach :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., β-carbon of acrylamide) .
  • Validate with experimental kinetic studies (e.g., thiol-Michael addition with glutathione at pH 7.4) .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

  • Case study : If X-ray data (SHELXL-refined) suggests a planar oxane ring, but NMR shows axial-equatorial proton splitting:

Dynamic effects : Conduct variable-temperature NMR to assess ring-flipping kinetics .

Hirshfeld surface analysis : Compare crystal packing forces (via CrystalExplorer) to identify steric constraints .

Q. How does steric hindrance from the 2-methyloxane group influence biological activity?

  • Experimental design :

  • Synthesize analogs (e.g., N-(oxan-4-yl)prop-2-enamide, lacking the methyl group).
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to quantify steric effects .
    • Data interpretation : Use molecular docking (AutoDock Vina) to model ligand-enzyme interactions, focusing on hydrophobic pocket occupancy .

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